3,5-Dichlorotoluene
Overview
Description
3,5-Dichlorotoluene, also known as 1,3-dichloro-5-methylbenzene, is an organic compound with the molecular formula C7H6Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichlorotoluene can be synthesized through several methods:
Direct Chlorination of Toluene: This method involves the chlorination of toluene in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3).
Ammoxidation of Dichlorotoluenes: This method involves the catalytic ammoxidation of dichlorotoluenes to produce dichlorobenzonitriles, which can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst. The reaction conditions are optimized to achieve high selectivity and yield of the desired product. The process is typically carried out in a continuous flow reactor to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Oxidation Reactions: The methyl group in this compound can be oxidized to form 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid.
Reduction Reactions: The compound can be reduced to form 3,5-dichlorobenzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3,5-dichlorophenol, 3,5-dichloroaniline, and various alkyl derivatives.
Oxidation Reactions: Products include 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid.
Reduction Reactions: The major product is 3,5-dichlorobenzyl alcohol.
Scientific Research Applications
3,5-Dichlorotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichlorotoluene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,5-Dichlorotoluene can be compared with other similar compounds such as:
2,4-Dichlorotoluene: Similar in structure but with chlorine atoms at the 2nd and 4th positions.
2,5-Dichlorotoluene: Chlorine atoms at the 2nd and 5th positions.
3,4-Dichlorotoluene: Chlorine atoms at the 3rd and 4th positions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1,3-dichloro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMMNSVHOKXTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179854 | |
Record name | 3,5-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-47-4 | |
Record name | 1,3-Dichloro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25186-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025186474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dichlorotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UT66DS4S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques are useful for analyzing 3,5-dichlorotoluene?
A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study this compound. Research has shown that the rotation of the methyl group in this compound influences its NMR spectrum when the molecule is partially oriented in a nematic phase []. Additionally, UV-Vis spectroscopy can be employed to analyze this compound and its derivatives, allowing for comparative analysis with similar compounds like 3,4-dichloroisothiazole derivatives [].
Q2: How can gas chromatography be applied to analyze mixtures containing this compound?
A2: Capillary gas chromatography demonstrates effectiveness in isolating and quantifying specific isomers within complex mixtures. For instance, this technique allows for the isomer-specific determination of tetrachlorobenzyltoluenes (TCBT), including this compound, within the technical mixture Ugilec 141 []. This highlights the technique's value for analyzing and characterizing mixtures containing this compound.
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